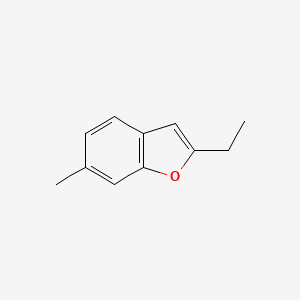

2-Ethyl-6-methylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

139717-99-0 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.216 |

IUPAC Name |

2-ethyl-6-methyl-1-benzofuran |

InChI |

InChI=1S/C11H12O/c1-3-10-7-9-5-4-8(2)6-11(9)12-10/h4-7H,3H2,1-2H3 |

InChI Key |

LLMBHGICSPLFTI-UHFFFAOYSA-N |

SMILES |

CCC1=CC2=C(O1)C=C(C=C2)C |

Synonyms |

Benzofuran, 2-ethyl-6-methyl- |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethyl 6 Methylbenzofuran and Its Structural Analogs

Strategic Approaches to Benzofuran (B130515) Ring Construction Relevant to 2-Ethyl-6-methylbenzofuran

The formation of the benzofuran nucleus is a central theme in synthetic organic chemistry, with numerous strategies developed for its construction. nih.gov These methods often involve the formation of key carbon-carbon or carbon-oxygen bonds to close the furan (B31954) ring onto a benzene (B151609) precursor. For a molecule like this compound, the strategic placement of the ethyl and methyl groups is a key consideration in the choice of synthetic route.

Transition metals play a pivotal role in modern organic synthesis, and the construction of the benzofuran skeleton is no exception. nih.gov Catalysts based on palladium, copper, and gold are particularly prominent due to their efficiency and functional group tolerance. nih.govacs.org These metals facilitate a variety of cyclization reactions, often under mild conditions, to produce the desired benzofuran derivatives. nih.govmdpi.com

Palladium-catalyzed reactions are widely employed for benzofuran synthesis. acs.org These methods include the coupling of 2-hydroxyaryl halides with terminal alkynes, a reaction that can be performed at room temperature with low catalyst loading. elsevier.es Palladium catalysts can also mediate the intramolecular C-H bond functionalization of phenols with bromoalkynes to generate 2-substituted benzofurans. organic-chemistry.org Furthermore, palladium nanoparticles have been utilized for one-pot syntheses via Sonogashira cross-coupling reactions under ambient conditions. organic-chemistry.org

Copper-catalyzed reactions offer a cost-effective and less toxic alternative for benzofuran synthesis. rsc.org Copper iodide is often used as a co-catalyst in palladium-catalyzed Sonogashira couplings. nih.gov However, copper can also independently catalyze the synthesis of benzofurans. For instance, a one-pot, three-component reaction of o-iodophenols, in situ generated allenes, and dichloromethane (B109758) catalyzed by copper has been developed to synthesize 2-vinylbenzofurans. acs.org

Gold and silver-based catalysts have also found application in benzofuran synthesis. A gold-promoted catalysis involving alkynyl esters and quinols has been reported for the formation of the benzofuran nucleus. acs.org

Table 1: Overview of Transition Metal-Catalyzed Benzofuran Synthesis

| Catalyst System | Key Reaction Type | Starting Materials | Noteworthy Features |

|---|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd/C) | Sonogashira Coupling, C-H Functionalization | 2-hydroxyaryl halides, terminal alkynes, phenols, bromoalkynes | High efficiency, mild reaction conditions, catalyst can be recycled. elsevier.esorganic-chemistry.org |

| Copper (e.g., CuI, CuBr₂) | Sonogashira Coupling (co-catalyst), Multicomponent Reactions | o-iodophenols, allenes, alkynes | Cost-effective, less toxic, can be used in green reaction media. nih.govacs.orgnih.gov |

| Gold/Silver (e.g., JohnPhosAuCl/AgNTf₂) | Cyclization of alkynyl esters | Alkynyl esters, quinols | Provides access to specific benzofuran derivatives. acs.org |

| Ruthenium (e.g., [{RuCl₂(p-cymene)}₂]) | Dehydrative C-H Alkenylation/Annulation | Phenols, diols | Utilizes inexpensive starting materials, generates water as the only byproduct. organic-chemistry.org |

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the synthesis of benzofurans. nih.govrsc.org This reaction, typically catalyzed by a palladium complex and a copper co-catalyst, allows for the initial formation of a 2-alkynylphenol intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization to form the benzofuran ring. nih.govrsc.org

This two-step sequence can often be performed in a one-pot fashion, enhancing synthetic efficiency. nih.govrsc.org For instance, 2,3-disubstituted benzo[b]furans can be prepared by the Sonogashira coupling of o-iodoanisoles and terminal alkynes, followed by an electrophilic cyclization. organic-chemistry.org The use of microwave irradiation can significantly shorten reaction times and minimize the formation of side products in these protocols. nih.gov

The choice of catalyst and reaction conditions can be tailored to accommodate a wide range of functional groups on both the phenol (B47542) and alkyne starting materials, making it a versatile method for preparing substituted benzofurans. nih.govthieme-connect.com

Direct C-H functionalization has emerged as a highly atom- and step-economical strategy for the synthesis of heterocyclic compounds, including benzofurans. rsc.org This approach avoids the need for pre-functionalized starting materials, such as aryl halides or organometallic reagents, by directly activating and functionalizing a C-H bond on the aromatic ring. mdpi.comrsc.org

Palladium-catalyzed C-H functionalization is a prominent method for direct annulation to form benzofurans. rsc.org For example, phenols can react with bromoalkynes in a one-pot process involving an initial addition reaction followed by a palladium-catalyzed intramolecular C-H bond functionalization to yield 2-substituted benzofurans. organic-chemistry.org Similarly, the reaction of 2-hydroxystyrenes with iodobenzenes can proceed through a tandem palladium-catalyzed Heck reaction and oxidative cyclization sequence. mdpi.com

Ruthenium catalysts have also been employed for the dehydrative C-H alkylation of phenols with alcohols, which can lead to benzofuran derivatives through a subsequent annulation reaction. organic-chemistry.org This method is particularly attractive as it uses readily available starting materials and produces water as the only byproduct. organic-chemistry.org

In recent years, there has been a growing emphasis on developing catalyst-free and environmentally friendly synthetic methods. archivepp.com For benzofuran synthesis, several such approaches have been reported, often utilizing thermal conditions, alternative energy sources like microwave irradiation, or electrochemical methods. archivepp.comrsc.orgresearchgate.net

One catalyst-free approach involves the domino condensation reaction of 2-(2-hydroxyaryl)acetonitrile and 4,6-dichloropyrimidine-5-carbaldehyde (B460487) to form benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org Another example is the reaction between nitroepoxides and salicylaldehydes, which proceeds in the presence of a simple base like potassium carbonate to yield benzofuran derivatives. acs.orgnih.gov

Electrochemical synthesis offers a clean and efficient alternative, using electricity to drive the reaction instead of chemical reagents. archivepp.com For example, new benzofuran derivatives have been synthesized via the electro-oxidation of N,N,N',N'-Tetramethyl-benzene-1,4-diamine in the presence of cyanoacetates. archivepp.com This method is fast, one-pot, and avoids the use of a catalyst. archivepp.com

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single step. rsc.orgnih.gov These reactions are characterized by high atom economy and operational simplicity.

A one-pot, three-component reaction catalyzed by copper has been developed for the synthesis of 2-vinylbenzofurans from o-iodophenols, allenes, and dichloromethane. acs.org Another example is a one-pot, five-component reaction involving a Ugi-azide multicomponent reaction coupled with an intramolecular cyclization catalyzed by a Pd/Cu system to produce highly substituted benzofurans. rsc.org

Domino reactions, where a series of reactions occur sequentially without the need to isolate intermediates, are also valuable for benzofuran synthesis. A catalyst-free domino condensation reaction has been reported for the synthesis of benzofuran-fused pyrido[4,3-d]pyrimidines. rsc.org

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium, Copper, Gold-mediated)

Green Chemistry Principles and Sustainable Synthesis of Benzofuran Systems

The principles of green chemistry are increasingly being integrated into the synthesis of benzofurans and other heterocyclic systems. nih.govarchivepp.com This involves the use of less hazardous chemicals, renewable feedstocks, and more efficient processes to minimize environmental impact. elsevier.es

The use of palladium nanoparticles as a recyclable catalyst for Sonogashira cross-coupling reactions is one example of a greener approach. organic-chemistry.org Catalyst-free methods, as discussed previously, also align with green chemistry principles by eliminating the need for potentially toxic metal catalysts. nih.govarchivepp.com

The choice of solvent is another important consideration. The use of environmentally benign solvents, such as water or deep eutectic solvents, is preferred over traditional volatile organic solvents. acs.orgarchivepp.com For example, a green synthesis of 2-benzylidene-1-benzofuran-3-ones has been developed using a DMF-water mixture and a grinding methodology. nih.gov Electrochemical methods often utilize aqueous solutions, further enhancing their green credentials. archivepp.com

Furthermore, the development of one-pot and multicomponent reactions contributes to the sustainability of benzofuran synthesis by reducing the number of synthetic steps, minimizing waste generation, and saving energy. nih.govrsc.org

Solvent-Free and Water-Mediated Reaction Conditions

The development of solvent-free and water-mediated reactions represents a significant step towards greener chemical synthesis. These approaches minimize the use of volatile organic compounds (VOCs), which are often toxic and environmentally harmful.

In one notable solvent-free approach, 2-aroylbenzofurans have been synthesized by condensing salicylaldehydes with substituted phenacyl bromides in the presence of KF/Al2O3. researchgate.net This method offers high yields in a short time and features an easy workup. researchgate.net Another example highlights the use of a magnetic sodium aluminate catalyst for the Rap–Stoermer reaction, which can be easily recovered using an external magnetic field, emphasizing the reusability and sustainability of the catalyst. researchgate.net

Water-mediated synthesis provides an alternative green approach. For instance, the synthesis of novel spiro[acenaphthylene-1,3'-benzofuran] derivatives has been achieved through a metal-free, one-pot domino protocol in water. researchgate.net Similarly, a copper-catalyzed method for producing benzo[b]furan derivatives in neat water has been reported. tandfonline.com Research has also demonstrated the synthesis of benzofuran-3(2H)-ones with a quaternary carbon center where the addition of water plays a crucial role in controlling the reaction pathway and improving the yield of the desired product. acs.orgnih.govacs.org In this TCT-mediated process, water controls the formation of the quaternary carbon center. acs.orgnih.govacs.org

Table 1: Examples of Solvent-Free and Water-Mediated Synthesis of Benzofuran Analogs

| Reaction Type | Catalyst/Reagent | Solvent | Key Features | Reference |

| Rap–Stoermer | Magnetic Sodium Aluminate | Solvent-Free | Recoverable catalyst, high yields | researchgate.net |

| Condensation | KF/Al2O3 | Solvent-Free | Short reaction times, easy workup | researchgate.net |

| Domino Protocol | Metal-Free | Water | One-pot synthesis of spiro compounds | researchgate.net |

| Cyclization | Copper-Catalyzed | Water | Straightforward synthesis of benzo[b]furans | tandfonline.com |

| Radical Process | TCT-Mediated | Water (controlled addition) | Formation of quaternary carbon center | acs.orgnih.govacs.org |

Utilization of Deep Eutectic Solvents (DES)

Deep eutectic solvents (DESs) have emerged as sustainable and effective alternatives to traditional organic solvents in the synthesis of benzofuran derivatives. researchgate.net DESs are mixtures of Lewis or Brønsted acids and bases, often including a quaternary ammonium (B1175870) salt like choline (B1196258) chloride, which form a eutectic with a melting point lower than the individual components. pnu.ac.ir They are advantageous due to their low cost, biodegradability, and ability to be recycled. researchgate.net

A green method for synthesizing 3-aminobenzofurans involves a one-pot, three-component reaction of alkynes, aldehydes, and amines using a copper iodide (CuI) catalyst in a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent. researchgate.netacs.orgnih.gov This approach provides good yields and an easy workup. researchgate.net Similarly, a choline chloride:2ZnCl2 DES has been used as an efficient catalyst for the regioselective synthesis of dihydrobenzofuro[2,3-b]benzofuran. pnu.ac.ir The reusability of the DES catalyst has also been demonstrated, further enhancing the sustainability of the process. pnu.ac.ir

Table 2: Synthesis of Benzofuran Analogs Using Deep Eutectic Solvents

| DES Composition | Catalyst | Reactants | Product Type | Key Features | Reference |

| Choline chloride-ethylene glycol | CuI | Alkynes, aldehydes, amines | 3-Aminobenzofurans | Green method, good yields | researchgate.netacs.orgnih.gov |

| Choline chloride:2ZnCl2 | Self-catalyzed | Glyoxal, phenols | Dihydrobenzofuro[2,3-b]benzofuran | Regioselective, reusable catalyst | pnu.ac.ir |

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has become a powerful tool for accelerating organic reactions, including the synthesis of benzofuran derivatives. This technique often leads to significantly shorter reaction times, higher yields, and improved purity of products compared to conventional heating methods. nih.govacs.orgresearchgate.net

A variety of benzofuran structures have been successfully synthesized using microwave irradiation. For example, a microwave-enhanced catch and release strategy has been developed for synthesizing substituted benzofurans from 2-(1-hydroxyalkyl)-phenols, resulting in good to high yields and purities. nih.govacs.org Another efficient one-pot method for synthesizing 2,3-disubstituted benzo[b]furans from 2-iodophenols, terminal acetylenes, and aryl iodides utilizes microwave irradiation to shorten reaction times and minimize side products under Sonogashira conditions. nih.gov

Microwave assistance has also been applied to multicomponent reactions, allowing for the rapid generation of complex molecules. A fast, versatile, and practical microwave-assisted multicomponent protocol has been developed for the synthesis of substituted benzofuran-2-carboxamides from commercially available amines, 2'-hydroxyacetophenones, aldehydes, and benzonitriles. kcl.ac.ukresearchgate.net Furthermore, the synthesis of benzofuran-3(2H)-ones has been achieved under microwave conditions, providing a short and facile route to these important compounds. semanticscholar.orgresearchgate.net

Table 3: Microwave-Assisted Synthesis of Benzofuran Derivatives

| Starting Materials | Product Type | Key Features | Reference |

| 2-(1-Hydroxyalkyl)-phenols | Substituted benzofurans | Catch and release strategy, good to high yields | nih.govacs.org |

| 2-Iodophenols, terminal acetylenes, aryl iodides | 2,3-Disubstituted benzofurans | One-pot, Sonogashira conditions, minimized side products | nih.gov |

| Amines, 2'-hydroxyacetophenones, aldehydes, benzonitriles | Benzofuran-2-carboxamides | Multicomponent protocol, rapid synthesis | kcl.ac.ukresearchgate.net |

| Methyl 2-(2-methoxy-2-oxoethoxy)benzoate derivatives | Benzofuran-3(2H)-ones | Short and facile route | semanticscholar.orgresearchgate.net |

Chemo- and Regioselectivity in the Functionalization of this compound Systems

Achieving chemo- and regioselectivity is a critical challenge in the functionalization of substituted benzofurans like this compound. The inherent reactivity of the benzofuran ring system, coupled with the directing effects of the ethyl and methyl substituents, necessitates precise control over reaction conditions to achieve the desired outcome.

Directed Functionalization at the 2-Ethyl and 6-Methyl Positions

Directing functionalization to specific positions on the this compound scaffold allows for the synthesis of a diverse range of derivatives. While direct C-H functionalization of the ethyl and methyl groups is challenging, strategic approaches can be employed.

Functionalization of the benzofuran core often relies on the electronic properties of the substituents. The 6-methyl group is an electron-donating group, which can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene portion of the molecule.

Palladium-catalyzed reactions have shown promise in the selective functionalization of benzofuran systems. For instance, a Pd(II)-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation has been used to synthesize chiral benzofuranones. acs.org While not directly targeting the ethyl or methyl groups, this demonstrates the potential for directed C-H functionalization on related systems. The use of directing groups, such as the 8-aminoquinoline (B160924) (8-AQ) group, has enabled the C-H arylation of benzofuran-2-carboxamides. mdpi.com This strategy could potentially be adapted to direct functionalization towards the 6-methyl position.

Stereochemical Control in the Synthesis of Chiral Benzofuran Derivatives

The synthesis of chiral benzofuran derivatives with high stereochemical control is an area of active research, driven by the importance of enantiomerically pure compounds in various applications.

One approach to achieving stereochemical control is through the use of chiral catalysts. For example, the enantioselective synthesis of atropisomeric 3-arylfurans has been accomplished using a chiral phosphine (B1218219) catalyst in an annulation reaction. mdpi.com Similarly, a divergent pathway for the catalytic asymmetric synthesis of skeletally different benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans has been developed using a chiral bifunctional squaramide catalyst. rsc.org

Another strategy involves the conversion of central chirality to axial chirality. An N-heterocyclic carbene (NHC) catalyzed de novo synthesis of axially chiral benzothiophene (B83047)/benzofuran-fused biaryls has been reported, proceeding through a cascade reaction with central-to-axial chirality conversion. researchgate.net

The development of Pd(II)-catalyzed enantioselective C-H activation has also provided a route to chiral benzofuranones from phenylacetic acids, representing a significant advance in enantioselective C-H functionalization through Pd(II)/Pd(IV) redox catalysis. acs.org

Table 4: Methods for Stereochemical Control in Benzofuran Synthesis

| Method | Catalyst/Strategy | Product Type | Key Features | Reference |

| Asymmetric Catalysis | Chiral Phosphine | Atropisomeric 3-arylfurans | Enantioselective annulation | mdpi.com |

| Divergent Synthesis | Chiral Bifunctional Squaramide | Benzofuran fused azocines, spiro-cyclopentanone benzofurans | Access to structurally diverse chiral molecules | rsc.org |

| Chirality Conversion | N-Heterocyclic Carbene (NHC) | Axially chiral benzofuran-fused biaryls | Central-to-axial chirality conversion | researchgate.net |

| Enantioselective C-H Activation | Pd(II) Catalyst | Chiral Benzofuranones | Pd(II)/Pd(IV) redox catalysis | acs.org |

Mechanistic Insights into the Reactivity and Chemical Transformations of 2 Ethyl 6 Methylbenzofuran

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) and Furan (B31954) Rings

The benzofuran (B130515) scaffold is susceptible to electrophilic substitution. chemicalbook.com The preferred site of attack is generally the C2 position of the furan ring, followed by the C3 position. chemicalbook.com However, with the C2 position occupied by an ethyl group in 2-Ethyl-6-methylbenzofuran, electrophilic attack is directed to other positions. The electron-donating nature of the methyl group at the C6 position increases the electron density of the benzene ring, influencing the regioselectivity of substitution. Specifically, the methyl group directs incoming electrophiles to the ortho and para positions, which are C5 and C7. Steric hindrance from the existing substituents can also play a role in determining the final product distribution.

For instance, in electrophilic aromatic substitution reactions like nitration or halogenation, a mixture of products substituted on the benzene ring is expected. The stabilization of the intermediate sigma complexes determines the major product. stackexchange.com Attack at positions activated by the methyl group and the furan oxygen is generally favored.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position | Activating/Deactivating Factors | Predicted Reactivity |

| C3 | Adjacent to the electron-rich furan oxygen; steric hindrance from the C2-ethyl group. | Moderately activated, but sterically hindered. |

| C4 | Meta to the methyl group; influenced by the furan ring. | Less activated. |

| C5 | Ortho to the methyl group. | Activated. |

| C7 | Para to the methyl group. | Activated. |

Nucleophilic Addition and Substitution Pathways of the Furan Moiety

While the furan ring is generally more susceptible to electrophilic attack, it can undergo nucleophilic reactions under specific conditions. Nucleophilic addition to the furan ring of benzofurans can occur, particularly when the ring is activated by electron-withdrawing groups or through metal catalysis. iiarjournals.org In the case of this compound, the electron-donating substituents make direct nucleophilic attack on the furan ring less favorable.

However, palladium-catalyzed nucleophilic substitution reactions have been successfully employed for the functionalization of benzofuran derivatives. unicatt.itrsc.org These reactions often proceed through the formation of a π-allyl-palladium complex or similar intermediates, allowing for the substitution of leaving groups at the benzylic position of the C2-substituent. For instance, a hydroxyl or acetate (B1210297) group on the ethyl substituent at C2 could be replaced by various nucleophiles. unicatt.itrsc.org

Metalation and Cross-Coupling Strategies for Extensive Derivatization

Metalation followed by cross-coupling reactions provides a powerful tool for the derivatization of the benzofuran core. Directed ortho-metalation can be utilized, where a directing group guides the metalation to a specific position on the benzene ring. The furan oxygen can also direct lithiation to the C7 position. Subsequent reaction with an electrophile allows for the introduction of a wide range of substituents.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to form carbon-carbon bonds. numberanalytics.comrsc.org For these reactions to be applied to this compound, a halogen substituent would typically be introduced first onto the benzofuran skeleton via electrophilic halogenation. This halogenated derivative can then be coupled with various boronic acids or terminal alkynes to introduce new aryl, heteroaryl, or alkynyl groups. rsc.orgtandfonline.com Nickel-catalyzed cross-coupling reactions have also been shown to be effective for the functionalization of benzofurans. rsc.org

Table 2: Common Cross-Coupling Reactions for Benzofuran Derivatization

| Reaction Name | Reactants | Catalyst | Bond Formed |

| Suzuki-Miyaura | Halogenated Benzofuran + Boronic Acid/Ester | Palladium complex | C-C (Aryl-Aryl) |

| Sonogashira | Halogenated Benzofuran + Terminal Alkyne | Palladium/Copper complex | C-C (Aryl-Alkynyl) |

| Heck | Halogenated Benzofuran + Alkenes | Palladium complex | C-C (Aryl-Vinyl) |

| Buchwald-Hartwig | Halogenated Benzofuran + Amine | Palladium complex | C-N (Aryl-Amine) |

Oxidative and Reductive Transformations of the Benzofuran Core

The benzofuran ring system can undergo both oxidative and reductive transformations. Oxidation of benzofurans can lead to a variety of products depending on the oxidant and reaction conditions. mdpi.comresearchgate.net Strong oxidizing agents can lead to the cleavage of the furan ring. mdpi.com Biomimetic oxidation using metalloporphyrins as catalysts has been shown to yield epoxides as key intermediates, which can then undergo further rearrangements or reactions. mdpi.comresearchgate.net For this compound, oxidation could potentially lead to the formation of salicylaldehyde (B1680747) derivatives or other ring-opened products. mdpi.com

Reduction of the benzofuran ring typically affects the 2,3-double bond of the furan moiety. slideshare.net Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the furan ring to afford the corresponding 2,3-dihydrobenzofuran, also known as a coumaran. In the case of this compound, this would yield 2-ethyl-6-methyl-2,3-dihydrobenzofuran.

Thermal and Photochemical Reactivity of this compound

The thermal and photochemical reactivity of benzofurans can lead to interesting transformations. While benzofuran itself is relatively stable, substituted derivatives can undergo rearrangements or cycloadditions upon heating or irradiation. youtube.com Photochemical [2+2] cycloaddition reactions are known to occur with the furan ring of benzofurans, reacting with alkenes or other unsaturated systems. youtube.com

The presence of the ethyl and methyl groups on this compound may influence its photochemical behavior, but specific studies on this particular compound are limited. It is plausible that irradiation could lead to cycloaddition reactions or other rearrangements characteristic of the benzofuran system.

Ring-Opening and Rearrangement Processes Involving the Benzofuran System

The benzofuran ring can undergo ring-opening reactions under various conditions, providing access to substituted phenols and other aromatic structures. kyoto-u.ac.jpchinesechemsoc.org These transformations often involve the cleavage of the C2-O bond of the furan ring. kyoto-u.ac.jp Reductive cleavage with alkali metals can lead to the formation of o-hydroxystyrenes. kyoto-u.ac.jp Transition metal-catalyzed reactions, particularly with nickel, have been developed for the ring-opening of benzofurans with alkyl halides, leading to the formation of (E)-o-alkenylphenols. chinesechemsoc.org

Rearrangement reactions of benzofuran derivatives are also known. The Perkin rearrangement, for example, involves the ring contraction of a 2-halocoumarin to a benzofuran. wikipedia.org While not a direct rearrangement of this compound itself, such processes highlight the accessibility of the benzofuran scaffold from other heterocyclic systems. Cascade reactions involving rearrangement and ring-opening have also been reported for the synthesis of functionalized benzofurans. rsc.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 Ethyl 6 Methylbenzofuran Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the connectivity and spatial arrangement of atoms. For 2-Ethyl-6-methylbenzofuran derivatives, a combination of one-dimensional and multi-dimensional NMR techniques is employed to achieve a comprehensive structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 6.3 - 6.7 | 102 - 106 |

| H4 | 7.2 - 7.6 | 120 - 124 |

| H5 | 6.9 - 7.3 | 123 - 127 |

| H7 | 7.1 - 7.5 | 110 - 114 |

| Ethyl-CH₂ | 2.7 - 3.1 | 25 - 29 |

| Ethyl-CH₃ | 1.2 - 1.6 | 12 - 16 |

| Methyl-CH₃ | 2.3 - 2.7 | 20 - 24 |

| C2 | - | 158 - 162 |

| C3a | - | 128 - 132 |

| C6 | - | 135 - 139 |

| C7a | - | 154 - 158 |

Note: These are estimated ranges and actual experimental values may vary.

Multi-dimensional NMR experiments are indispensable for assembling the molecular puzzle of this compound derivatives by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For a this compound derivative, COSY would reveal correlations between the protons of the ethyl group (CH₂ and CH₃) and between adjacent aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). It is crucial for assigning the chemical shifts of protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the C5, C6, and C7 carbons of the benzofuran (B130515) ring would confirm the position of the methyl group.

Illustrative HMBC Correlations for this compound:

| Proton | Correlating Carbons (2-3 bonds) |

| H3 | C2, C3a, C4, C7a |

| H4 | C3, C5, C6, C7a |

| H5 | C3a, C4, C6, C7 |

| H7 | C5, C6, C7a |

| Ethyl-CH₂ | C2, Ethyl-CH₃ |

| Ethyl-CH₃ | C2, Ethyl-CH₂ |

| Methyl-CH₃ | C5, C6, C7 |

While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their crystalline or amorphous solid forms. Although specific ssNMR studies on this compound derivatives are not prominent in the literature, the technique offers significant potential.

For crystalline forms of these compounds, ssNMR can provide information on:

Polymorphism: Distinguishing between different crystalline forms (polymorphs), which can have different physical properties.

Molecular Packing: Understanding how the molecules are arranged in the crystal lattice.

Conformation: Determining the conformation of the molecule in the solid state, which may differ from its conformation in solution.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of solid samples.

Mass Spectrometry (MS) Profiling and Fragmentation Pathway Analysis

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and in deducing its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of a related compound, 2-methylbenzofuran (B1664563), shows a prominent molecular ion peak, with fragmentation primarily involving the methyl group. For this compound, the fragmentation would likely involve the ethyl and methyl substituents.

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a crucial step in confirming the molecular formula of a newly synthesized this compound derivative. By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, a high degree of confidence in the elemental composition can be achieved.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting product ions are then analyzed. This allows for the detailed investigation of the fragmentation pathways of a molecule.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation. The analysis of the resulting product ions can help to confirm the connectivity of the molecule. For example, the loss of ethylene (C₂H₄) from the ethyl group or the loss of a methyl radical (•CH₃) would be expected fragmentation pathways that can be monitored.

Potential Fragmentation Pathways for Protonated this compound:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation |

| [M+H]⁺ | [M+H - 28]⁺ | C₂H₄ | Loss of ethylene from the ethyl group |

| [M+H]⁺ | [M+H - 15]⁺ | •CH₃ | Loss of a methyl radical |

Vibrational Spectroscopy Applications in Molecular Characterization

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. These techniques are complementary and can be used to obtain a comprehensive vibrational profile of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum shows characteristic absorption bands for different functional groups. For this compound, one would expect to see:

C-H stretching vibrations for the aromatic, ethyl, and methyl groups.

C=C stretching vibrations from the aromatic and furan (B31954) rings.

C-O stretching vibrations associated with the furan ring.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about the vibrational modes of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the benzofuran core and the alkyl substituents.

Expected Vibrational Modes for this compound:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (furan) | 1000 - 1300 |

| C-H Bending | 700 - 900 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to its distinct structural features.

The aromatic C-H stretching vibrations of the benzene ring typically appear in the region of 3100-3000 cm⁻¹ vscht.czlibretexts.orglumenlearning.com. The C-H stretching vibrations of the ethyl and methyl substituents are observed in the 3000-2850 cm⁻¹ range libretexts.orglumenlearning.com. The carbon-carbon stretching vibrations within the aromatic ring give rise to bands in the 1600-1400 cm⁻¹ region vscht.czlibretexts.orglumenlearning.com. Specifically, bands can be expected around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ libretexts.orglumenlearning.com.

The presence of the furan ring is indicated by characteristic C-O-C stretching vibrations. The C-H out-of-plane bending vibrations are also diagnostic, with their positions in the 900-675 cm⁻¹ range providing information about the substitution pattern of the aromatic ring libretexts.orglumenlearning.com.

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Aromatic Ring | C-H Stretch | 3100-3000 |

| C=C Stretch | 1600-1400 | |

| C-H Out-of-Plane Bend | 900-675 | |

| Ethyl & Methyl Groups | C-H Stretch | 3000-2850 |

| C-H Bend | 1470-1350 | |

| Furan Ring | C-O-C Stretch | 1250-1000 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the structural elucidation of this compound derivatives. While IR spectroscopy measures the absorption of light due to changes in dipole moment, Raman spectroscopy detects the scattering of light from molecular vibrations that involve a change in polarizability. This often results in strong signals for non-polar bonds and symmetric vibrations that may be weak or absent in the IR spectrum.

For benzofuran derivatives, Raman spectroscopy provides a detailed "molecular fingerprint," with characteristic bands for the fused ring system. The aromatic ring vibrations, particularly the ring-breathing modes, often produce strong and sharp bands in the Raman spectrum. The C=C stretching vibrations of the benzene and furan rings are also readily observed. The aliphatic C-H stretching and bending modes of the ethyl and methyl groups will also be present. The specific frequencies and intensities of the Raman bands are highly sensitive to the molecular structure and substitution pattern, making it a powerful tool for identifying and differentiating between various benzofuran isomers and derivatives.

Table 2: Expected Raman Shifts for this compound Derivatives

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | ~1000 |

| C=C Stretch | 1610-1580 | |

| C-H Stretch | 3100-3000 | |

| Ethyl & Methyl Groups | C-H Stretch | 3000-2850 |

| CH₂/CH₃ Deformation | 1460-1440 | |

| Furan Ring | Ring Vibrations | 1400-1300 |

Electronic Absorption and Emission Spectroscopy for Electronic Structure Investigations

Electronic absorption spectroscopy, primarily ultraviolet-visible (UV-Vis) spectroscopy, provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The benzofuran core contains a conjugated π-electron system, which gives rise to characteristic absorption bands in the UV region.

Typically, benzofuran and its derivatives exhibit strong absorption bands corresponding to π → π* transitions. The position and intensity of these absorption maxima (λmax) are influenced by the substituents on the benzofuran ring. The ethyl and methyl groups, being weak electron-donating groups, are expected to cause a slight bathochromic shift (shift to longer wavelengths) and possibly a hyperchromic effect (increase in absorption intensity) compared to the unsubstituted benzofuran.

Emission spectroscopy, particularly fluorescence spectroscopy, can also be employed to study the electronic properties of these compounds. Upon excitation at an appropriate wavelength, fluorescent benzofuran derivatives will emit light at a longer wavelength. The fluorescence spectrum can provide information about the excited state and the relaxation pathways of the molecule. The quantum yield and lifetime of the fluorescence are sensitive to the molecular structure and the local environment.

Table 3: Anticipated Electronic Transition Data for this compound

| Technique | Transition | Expected λmax Range (nm) | Notes |

|---|---|---|---|

| UV-Vis Absorption | π → π* | 240-290 | Multiple bands may be observed due to the extended conjugation. |

| Fluorescence Emission | - | >300 | Dependent on the excitation wavelength and solvent polarity. |

X-ray Diffraction Crystallography for Solid-State Structural Determination

For a benzofuran derivative, a single-crystal X-ray diffraction study would confirm the planarity of the benzofuran ring system and determine the precise geometry of the ethyl and methyl substituents. The data obtained from X-ray crystallography serves as a benchmark for computational studies and helps in understanding the structure-property relationships of these compounds.

Table 4: Representative Crystallographic Parameters for a Substituted Benzofuran Derivative

| Parameter | Typical Value/Information |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths (e.g., C-O) | ~1.36 Å |

| Bond Angles (e.g., C-O-C) | ~106° |

| Torsion Angles | Defines the conformation of substituents. |

Chromatographic Separation Techniques for Purification and Analysis

Chromatographic techniques are indispensable for the separation, purification, and analysis of this compound and its derivatives from reaction mixtures or natural extracts. The choice of the chromatographic method depends on the volatility and polarity of the compound.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of the compound, and the fragmentation pattern provides valuable information about its structure.

High-performance liquid chromatography (HPLC) is a versatile technique for the separation, purification, and quantification of a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time in HPLC is dependent on the compound's polarity, the composition of the mobile phase, and the nature of the stationary phase. Various detectors, such as UV-Vis or fluorescence detectors, can be coupled with HPLC to detect the eluting compounds. Preparative HPLC can be used to isolate pure samples of this compound for further characterization.

Theoretical and Computational Chemistry Studies of 2 Ethyl 6 Methylbenzofuran

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic characteristics and reactivity of benzofuran (B130515) derivatives. physchemres.orgresearchgate.net These calculations provide a detailed picture of how electrons are distributed within the molecule and how it is likely to interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. pcbiochemres.com A smaller gap suggests that the molecule is more reactive. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Related Benzofuran Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzofuran | Not Specified | Not Specified | 2.028 pcbiochemres.com |

| 2-Methylbenzofuran (B1664563) | Not Specified | Not Specified | 1.728 pcbiochemres.com |

| 7-Methylbenzofuran | Not Specified | Not Specified | 1.633 pcbiochemres.com |

Note: This table is illustrative and based on data for related compounds. Specific values for 2-Ethyl-6-methylbenzofuran would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. pcbiochemres.comresearchgate.net The MEP map displays different potential values on the electron density surface using a color spectrum. youtube.com Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue regions represent positive potential, indicating electron-poor areas prone to nucleophilic attack. pcbiochemres.comyoutube.com Green areas correspond to neutral potential. youtube.com

In studies of benzofuran derivatives, MEP analysis helps to identify the most likely sites for chemical reactions. researchgate.net For example, the red color in an MEP map is associated with a negative potential and represents the site for electrophilic attack. pcbiochemres.com The distribution of charges, often quantified using methods like Mulliken population analysis, provides further insight into the electronic nature of the molecule. physchemres.orgmaterialsciencejournal.org For this compound, one would expect the oxygen atom of the furan (B31954) ring to be a region of high electron density (red), making it a likely site for interaction with electrophiles. The aromatic ring and the alkyl substituents would also exhibit characteristic charge distributions influencing their reactivity.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules, identifying the most stable conformer is crucial as it often dictates the molecule's properties and biological activity. Computational methods are used to calculate the energies of different conformers to determine their relative stabilities. researchgate.netrsc.orgworktribe.com

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. unimi.itbham.ac.uk These simulations can reveal how this compound might change its shape and interact with its environment, such as a solvent or a biological receptor. unimi.it For instance, MD simulations have been used to study the interaction of benzofuran derivatives with proteins, providing insights into their potential biological activities. unimi.itmdpi.com Such simulations can help understand the stability of different conformations and the flexibility of the molecule. bham.ac.uk

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry allows for the accurate prediction of various spectroscopic properties, including NMR, IR, and UV-Vis spectra. materialsciencejournal.orgresearchgate.net By calculating these properties and comparing them with experimental data, the structure and identity of a synthesized compound can be confirmed. researchgate.net

DFT calculations are commonly employed to predict vibrational frequencies (IR and Raman) and chemical shifts (NMR). materialsciencejournal.orgresearchgate.net For example, the Gauge-Including Atomic Orbital (GIAO) method is often used for theoretical NMR analysis. researchgate.net The predicted spectra for a proposed structure of this compound could be compared with experimentally obtained spectra to validate its synthesis and structural assignment. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Visible absorption spectrum. materialsciencejournal.org

Table 2: Example of Computationally Predicted vs. Experimental Spectroscopic Data for a Benzofuran Derivative

| Spectroscopic Data | Computational Prediction | Experimental Value |

| ¹H NMR (ppm) | ||

| Aromatic Protons | Calculated chemical shifts | Observed chemical shifts nih.gov |

| Ethyl Group Protons | Calculated chemical shifts | Observed chemical shifts nih.gov |

| Methyl Group Protons | Calculated chemical shifts | Observed chemical shifts nih.gov |

| ¹³C NMR (ppm) | ||

| Aromatic Carbons | Calculated chemical shifts | Observed chemical shifts nih.gov |

| Ethyl Group Carbons | Calculated chemical shifts | Observed chemical shifts nih.gov |

| Methyl Group Carbon | Calculated chemical shifts | Observed chemical shifts nih.gov |

| IR (cm⁻¹) | ||

| C-O-C stretch | Calculated frequency | Observed frequency |

| C-H stretch | Calculated frequency | Observed frequency |

Computational Mechanistic Elucidation of Reactions Involving the Compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction pathways. mdpi.comrsc.org

For reactions involving this compound, such as electrophilic substitution or oxidation, computational studies could identify the key intermediates and transition states. This would provide a detailed understanding of the reaction's kinetics and thermodynamics. For example, in the hydrogenation of 2-methylbenzofuran, computational methods were used to study the reaction mechanism and understand the factors controlling enantioselectivity. rsc.org Similarly, computational studies have supported mechanisms for the synthesis of benzofuran derivatives, such as those involving indium(III)-catalyzed hydroalkoxylation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Clinical Applications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a particular property. physchemres.orgtandfonline.com For non-clinical applications, QSAR models can be developed to predict properties such as toxicity, environmental fate, or physical properties.

In the context of benzofuran derivatives, QSAR studies have been performed to model the relationships between molecular descriptors and various activities. physchemres.orgresearchgate.net These molecular descriptors, which can be calculated using computational chemistry, quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. tandfonline.com A QSAR model for this compound and related compounds could be developed to predict, for example, their potential as fluorescent probes or their behavior in material science applications. nih.gov The statistical quality of QSAR models is typically assessed using parameters like the coefficient of determination (R²). physchemres.org

Molecular Docking Simulations with Biological Targets (excluding clinical data)

A thorough review of published scientific literature reveals no specific molecular docking studies have been conducted on the compound this compound. While the broader class of benzofuran derivatives is the subject of extensive computational research, with many analogues being evaluated for their potential interactions with various biological targets, research focusing explicitly on the docking of this compound is not publicly available.

Computational studies on other benzofuran derivatives have explored their binding affinities and interaction modes with a range of proteins. For instance, various substituted benzofurans have been computationally docked against targets such as glycogen (B147801) synthase kinase-3β (GSK3β) nih.gov, the main protease of SARS-CoV-2 nih.gov, and cyclin-dependent kinase 2 (CDK2) nih.gov. These studies provide insights into how the benzofuran scaffold can interact with protein active sites. However, the specific substitution pattern of an ethyl group at the 2-position and a methyl group at the 6-position, as seen in this compound, has not been the subject of such dedicated in silico analysis in the available literature.

Therefore, no data on binding energies, interacting amino acid residues, or potential biological targets for this compound derived from molecular docking simulations can be presented.

Exploration of Biological Activities and Molecular Interactions of 2 Ethyl 6 Methylbenzofuran Analogs Excluding Clinical Data

In Vitro Enzyme Modulation and Inhibition Studies

Benzofuran (B130515) derivatives have been widely studied for their ability to modulate the activity of various enzymes, a key mechanism underlying their therapeutic potential.

Cyclooxygenase (COX) Inhibition: Several benzofuran-based compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. nih.gov For instance, certain 2-arylbenzofurans have been explored for their COX-2 inhibitory activity. nih.gov Molecular docking studies have been employed to understand the binding modes of these compounds within the active site of COX-2. nih.gov Some fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated significant inhibition of cyclooxygenase activity. nih.gov The anti-inflammatory effects of some benzofuran compounds are attributed to their ability to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins. Chalcone (B49325) derivatives bearing a hydroxybenzofuranyl moiety have shown dual COX-1 and COX-2 inhibitory activity with a notable selectivity towards COX-2. jst.go.jp

Sirtuin Inhibition: A series of novel benzofuran derivatives were designed and synthesized as selective inhibitors of Sirtuin 2 (SIRT2), a class of enzymes involved in cellular regulation. These compounds, featuring a methoxy (B1213986) or fluoro group at the 6-position and a substituted benzyl (B1604629) sulfoxide (B87167) or sulfone at the 2-position, displayed potent and selective inhibitory activity against SIRT2, with IC50 values in the micromolar range. mdpi.com For example, compound 7e was identified as the most potent SIRT2 inhibitor in the series with an IC50 of 3.81 µM. mdpi.com

5α-Reductase Inhibition: Derivatives of 2-phenylbenzofuran (B156813) carrying a diphenylmethylcarbamoyl group at the 5 or 6-position of the benzofuran ring have been synthesized and evaluated for their ability to inhibit rat and human testosterone (B1683101) 5α-reductase in vitro. The 6-carbamoyl derivatives generally exhibited more potent inhibition than their 5-carbamoyl counterparts. nih.gov

Monoamine Oxidase (MAO) Inhibition: Novel benzofuran–thiazolylhydrazone derivatives have been investigated as inhibitors of monoamine oxidase (MAO) enzymes. acs.org Compound 2l from this series was found to be a potent inhibitor of both MAO-A and MAO-B, with IC50 values of 0.07 µM and 0.75 µM, respectively. acs.org

Cholinesterase Inhibition: Benzofuran derivatives isolated from Cortex Mori Radicis have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com While most compounds showed weak or no activity against AChE, several 2-arylbenzofuran derivatives exhibited potent and selective inhibition of BChE. mdpi.com For example, Cathafuran C displayed the most potent and selective BChE inhibition with a Ki value of 1.7 µM. mdpi.com

Table 1: In Vitro Enzyme Inhibition by Benzofuran Analogs

| Compound/Analog Type | Target Enzyme | Key Findings |

|---|---|---|

| Fluorinated benzofurans | Cyclooxygenase (COX) | Significant inhibition of COX activity. nih.gov |

| Hydroxybenzofuranyl chalcones | COX-1 and COX-2 | Dual inhibition with selectivity for COX-2. jst.go.jp |

| Benzofuran 7e | Sirtuin 2 (SIRT2) | Potent and selective inhibition (IC50 = 3.81 µM). mdpi.com |

| 6-Carbamoyl-2-phenylbenzofurans | 5α-Reductase | Potent inhibition of rat and human enzymes. nih.gov |

| Benzofuran-thiazolylhydrazone 2l | MAO-A and MAO-B | Potent dual inhibition (IC50 = 0.07 µM for MAO-A, 0.75 µM for MAO-B). acs.org |

| Cathafuran C | Butyrylcholinesterase (BChE) | Potent and selective inhibition (Ki = 1.7 µM). mdpi.com |

Receptor Binding and Ligand-Target Interactions at a Molecular Level

The biological effects of 2-Ethyl-6-methylbenzofuran analogs are often initiated by their binding to specific molecular targets. Molecular docking studies have been instrumental in elucidating these interactions.

For instance, molecular docking has been used to study the interaction of benzofuran derivatives with various protein targets, including those involved in cancer and microbial diseases. nih.govresearchgate.net These in silico studies help in understanding the binding modes and predicting the biological activity of newly synthesized compounds. africanjournalofbiomedicalresearch.comjazindia.com

In the context of anti-inflammatory activity, docking studies of 2-arylbenzofurans within the active site of COX-2 have provided insights into their inhibitory mechanism. nih.gov Similarly, the binding features of potent SIRT2 inhibitors have been predicted using programs like CDOCKER, helping to understand the structure-activity relationships. mdpi.com For pyrazole-based benzofuran derivatives with anticancer activity, molecular docking has been used to determine the interactions with targets like caspase-3. nih.gov

Molecular docking of benzofuran derivatives has also been applied to predict their anticancer activity, with studies showing good interaction with essential residues for inhibition of enzymes like PI3K. researchgate.net The binding energy values obtained from these simulations are often correlated with the observed biological activity. africanjournalofbiomedicalresearch.comjazindia.com

Antimicrobial Activity Studies (Bacterial, Fungal, Viral)

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activities, making them a promising scaffold for the development of new anti-infective agents. nih.govnih.gov

Antibacterial Activity: Numerous studies have reported the antibacterial potential of benzofuran analogs against both Gram-positive and Gram-negative bacteria. nih.govrsc.orgnih.gov For example, some hydrophobic benzofuran analogs have shown favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 µg/mL. nih.gov The introduction of specific substituents on the benzofuran ring has been shown to enhance antibacterial efficacy. For instance, compounds with a hydroxyl group at the C-6 position have exhibited excellent antibacterial activity. nih.gov Halogenated 2-salicyloylbenzofurans have shown potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some benzofuran-based pyrazole (B372694) derivatives, particularly those with p-chloro and p-fluoro substituents, displayed excellent activity against P. aeruginosa and E. coli. rsc.org

Antifungal Activity: Benzofuran derivatives have also been evaluated for their antifungal properties. nih.govnih.govrsc.org Some compounds have shown activity against fungal pathogens like Candida albicans and Aspergillus niger. nih.govrsc.org The presence of benzofuran, pyrazoline, and thiazole (B1198619) moieties in a single molecule has been found to be essential for potent antimicrobial activity. rsc.org Certain benzofuran-ketoxime derivatives have demonstrated promising antifungal effects against C. albicans. rsc.org

Antiviral Activity: The anti-infective properties of benzofuran derivatives extend to antiviral activity. nih.gov While specific studies on this compound analogs are limited in this area, the broader class of benzofurans has shown potential against various viruses.

Table 2: Antimicrobial Activity of Benzofuran Analogs

| Analog Type | Target Organism(s) | Key Findings |

|---|---|---|

| Hydrophobic benzofuran analogs | E. coli, S. aureus, MRSA, B. subtilis | Favorable antibacterial activity (MIC80 = 0.39-3.12 µg/mL). nih.gov |

| 6-Hydroxy benzofuran derivatives | Various bacteria | Excellent antibacterial activity (MIC80 = 0.78-3.12 µg/mL). nih.gov |

| Halogenated 2-salicyloylbenzofurans | MRSA | Potent antibacterial activity. mdpi.com |

| Benzofuran-pyrazole derivatives | P. aeruginosa, E. coli | Excellent activity with MICs of 1 and 0.5 µg/mL. rsc.org |

| Benzofuran-ketoxime derivatives | C. albicans | Promising antifungal effect (MIC = 0.625 µg/mL). rsc.org |

Antioxidant and Free Radical Scavenging Mechanisms

Benzofuran derivatives have been investigated for their antioxidant properties, which are crucial in combating oxidative stress-related conditions. nih.gov The primary mechanism of action is their ability to scavenge free radicals.

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.nettandfonline.comnih.govscilit.com In this assay, the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. tandfonline.com Several synthesized benzofuran derivatives have shown very good DPPH radical trapping ability, with their activity being concentration-dependent. tandfonline.com

The antioxidant potential of these compounds has also been assessed using cyclic voltammetry, which provides information on their oxidation potentials. researchgate.netnih.govscilit.com A lower oxidation potential generally correlates with a higher antioxidant capacity. By comparing data from DPPH assays and cyclic voltammetry, a remarkable antioxidant activity has been attributed to certain benzofuran-2-one derivatives. researchgate.netnih.govscilit.com

Anti-Inflammatory Pathways and Molecular Targets

The anti-inflammatory properties of benzofuran analogs are well-documented and are mediated through the modulation of various inflammatory pathways and molecular targets. nih.govnih.gov

A primary mechanism of anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, as discussed in section 6.1. nih.govnih.govjst.go.jp By inhibiting COX, benzofuran derivatives can reduce the production of prostaglandins, which are key mediators of inflammation.

Furthermore, some benzofuran derivatives have been shown to suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of COX-2 and nitric oxide synthase 2 (NOS2). nih.gov They also decrease the secretion of pro-inflammatory mediators such as interleukin-6 (IL-6), Chemokine (C-C) Ligand 2 (CCL2), nitric oxide (NO), and prostaglandin (B15479496) E2 (PGE2). nih.gov

The anti-inflammatory effects of certain piperazine/benzofuran hybrids have been linked to the inhibition of the NF-κB and MAPK signaling pathways. nih.gov These pathways are crucial in regulating the expression of numerous inflammatory factors. One such hybrid, compound 5d , was found to significantly inhibit the phosphorylation of key proteins in these pathways, including IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38, in a dose-dependent manner. nih.gov This compound also downregulated the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. nih.gov

Cytotoxicity Profiling in Cell Lines (Mechanism-focused, non-human)

The cytotoxic potential of benzofuran analogs has been extensively evaluated in various cancer cell lines, providing insights into their potential as anticancer agents. mdpi.commdpi.com These studies often focus on elucidating the mechanism of cell death.

For example, pyrazole-based benzofuran derivatives have been shown to exhibit dose-dependent anti-proliferative activity against lung, colorectal, and breast cancer cell lines. nih.gov The cytotoxic effects of these compounds are often linked to the induction of apoptosis, which can be confirmed by flow cytometry analysis showing mitochondrial membrane damage and caspase activation. nih.gov

The cytotoxicity of benzofuran analogs is highly dependent on their substitution pattern. For instance, the presence of a 4-MeO-phenylacetylene group in one derivative resulted in good activity against several cell lines, with IC50 values in the micromolar range. mdpi.com Another analog with an alkenyl substituent at position 5 of the benzofuran ring showed even higher potency. mdpi.com

Some benzofuran derivatives have been found to induce apoptosis through mechanisms such as the inhibition of tubulin polymerization. mdpi.com Studies have also shown that certain derivatives can cause a significant increase in nuclear condensation, a hallmark of apoptosis. mdpi.com

Importantly, many of these cytotoxic benzofuran derivatives exhibit selectivity, showing higher potency against cancer cells compared to normal, non-tumorigenic cell lines. tandfonline.com For example, several 3-(piperazinylmethyl)benzofuran derivatives showed a high selectivity index, being significantly more toxic to cancerous lung cells than to normal human lung fibroblasts. tandfonline.com

Table 3: Cytotoxicity of Benzofuran Analogs in Cancer Cell Lines

| Compound/Analog Type | Cell Line(s) | Key Findings |

|---|---|---|

| Pyrazole-based benzofuran 2 | MCF-7 (Breast cancer) | Strong anti-proliferative activity (IC50 = 7.31 µM), induction of apoptosis. nih.gov |

| Benzofuran analog 25 | ME-180, A549, ACHN, B-16 | High potency (IC50 = 0.06-0.17 µM), inhibition of tubulin polymerization. mdpi.com |

| 3-(Piperazinylmethyl)benzofuran 9h | A-549 (Lung cancer) vs. MRC-5 (Normal lung) | High selectivity (Selectivity Index = 16.20). tandfonline.com |

| Acylhydrazone derivative 13b | Panc-1, MCF-7, A549 | Potent cytotoxicity (IC50 = 1.04-2.98 µM). tandfonline.com |

Structure-Activity Relationships (SAR) in Biological Contexts

The biological activity of this compound analogs is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different substituents on the benzofuran scaffold influence their biological effects and for designing more potent and selective compounds. mdpi.comnumberanalytics.com

For Antimicrobial Activity: In the context of antimicrobial activity, SAR studies have revealed that the position and nature of substituents on the benzofuran ring are critical. For instance, a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity. nih.gov The C-3 acetyl functionality has been identified as a key structural feature for optimal antimicrobial properties in some benzofuran series. nih.gov For benzofuran-based pyrazole derivatives, halogen substituents at the para position of a phenyl ring attached to the pyrazole moiety significantly affect the antibacterial activity. rsc.org

For Anti-inflammatory Activity: Regarding anti-inflammatory activity, the ability of arylalkanoic acid derivatives of benzofuran to inhibit cyclooxygenase is a key SAR finding. pharmatutor.org For chalcone derivatives, the presence of a hydroxy group on both aryl moieties is thought to enhance COX inhibitory activity. jst.go.jp

For Cytotoxicity: In terms of cytotoxicity, SAR studies have shown that substitutions at the C-2 position of the benzofuran ring can be crucial. mdpi.com The presence and position of methoxy groups on the benzofuran system can also have a notable impact on antiproliferative activity, with a methoxy group at the C-6 position often leading to the highest activity. mdpi.com In some series, a methyl group at the C-3 position and a methoxy group at the C-6 position resulted in significantly greater potency. mdpi.com The methylation of phenolic hydroxyl groups can also dramatically alter cytotoxic activity, indicating the importance of these groups for biological effect. nih.gov

Emerging Applications of 2 Ethyl 6 Methylbenzofuran and Its Derivatives in Advanced Materials and Other Technologies

Optoelectronic Materials Applications

The inherent photophysical properties of the benzofuran (B130515) ring system, such as high quantum yields and thermal stability, make its derivatives prime candidates for use in optoelectronic materials. nih.gov

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Benzofuran derivatives are increasingly being investigated for their utility as emissive materials in Organic Light-Emitting Diodes (OLEDs) and as donor materials in Organic Photovoltaics (OPVs). numberanalytics.com Their rigid and planar molecular structure can facilitate efficient charge transport, a critical factor for high-performance devices. smolecule.com For instance, certain benzofuran derivatives exhibit blue-light emission and possess hole-transporting properties, which are desirable for OLED applications. nih.gov

The development of benzothieno[3,2-b]benzofuran (BTBF) derivatives, which are structurally related to the benzofuran core, has been pivotal in creating highly efficient organic field-effect transistors (OFETs) and OPVs. rsc.org The strategic substitution of thiophene (B33073) rings with furan (B31954) rings in these ladder-type molecules allows for the fine-tuning of their electronic properties. rsc.org Research has demonstrated that these materials can exhibit high charge carrier mobilities, a key performance metric for these devices. rsc.org

Table 1: Benzofuran Derivatives in Optoelectronics

| Derivative Class | Application | Key Property | Reference |

|---|---|---|---|

| Benzofuran-based compounds | OLEDs | Emissive materials | numberanalytics.com |

| Benzofuran-containing polymers | OPVs | Donor materials | numberanalytics.com |

| Fluorobenzofuran | OLEDs | High triplet energy host material | nih.gov |

| Benzothieno[3,2-b]benzofuran (BTBF) | OFETs, OPVs | High charge carrier mobility | rsc.org |

Fluorescent Probes and Sensors

Derivatives of benzofuran are extensively utilized in the design of fluorescent chemosensors for the detection of various metal ions. chemisgroup.us These sensors operate based on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). chemisgroup.us The high fluorescence quantum yield and sensitivity to the local environment make benzofuran-based probes highly effective. nih.gov

For example, a benzofuran glycinamide-based chemosensor has been synthesized for the selective and sensitive detection of Fe³⁺ ions, exhibiting a "turn-off" fluorescence response. chemisgroup.us In contrast, another benzofuran-based chemosensor demonstrated a "turn-on" response for Fe³⁺ ions. chemisgroup.us Furthermore, benzofuran-2-boronic acid has been shown to act as a fluorescent sensor for palladium (Pd²⁺) through a dimerization reaction catalyzed by the metal ion. researchgate.net

Researchers have also developed benzofuran derivatives that can detect zinc ions (Zn²⁺) in aqueous media and even within living cells, showcasing their potential in biological imaging. scispace.com The design of these probes often involves incorporating specific functional groups onto the benzofuran scaffold that can selectively bind to the target analyte, leading to a measurable change in the fluorescence signal. chemisgroup.us

Catalytic Roles in Organic Synthesis

The benzofuran framework and its derivatives are not only the targets of synthesis but also play active roles as catalysts or ligands in a variety of organic reactions.

Ligands for Transition Metal Catalysis

Benzofuran derivatives have been employed as ligands in transition metal-catalyzed reactions. The heteroatoms and the aromatic system of the benzofuran scaffold can coordinate with transition metals like palladium, copper, and rhodium, influencing the catalyst's activity and selectivity. mdpi.comacs.orgrsc.org Hydrazone derivatives of benzofuran-2-carbohydrazide, for instance, have been used to form complexes with transition metals such as nickel, copper, and zinc. derpharmachemica.com These complexes have demonstrated potential applications in various catalytic processes.

In one approach, a copper(I) catalyst supported on a mesoporous silica-anchored N-heterocyclic carbene (NHC) was developed for the synthesis of 2,3-disubstituted benzofurans. rsc.org This heterogeneous catalyst demonstrated high efficiency and could be recycled multiple times without significant loss of activity. rsc.org The synthesis of benzofuran derivatives itself often relies on transition metal catalysis, with palladium and copper being particularly common. mdpi.comnih.gov For example, the Sonogashira coupling reaction, catalyzed by a palladium-copper system, is a widely used method for constructing the benzofuran core. nih.gov

Organocatalytic Applications

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis. Benzofuran derivatives, particularly benzofuranones, have been utilized in organocatalytic reactions. For instance, N-heterocyclic carbenes (NHCs) have been used to catalyze cascade reactions involving benzofuran-2-ones to construct complex spirobenzofuranone-δ-lactones. researchgate.net

Another example involves the use of tetrapropylammonium (B79313) bromide (TPAB) as an organocatalyst for the synthesis of indeno[1,2-b]benzofuran derivatives from the reaction of ninhydrin (B49086) and cyclic 1,3-dicarbonyl compounds. scielo.org.za This method offers advantages such as high yields and simple work-up procedures. scielo.org.za Chiral benzofuran derivatives have also been synthesized using organocatalytic asymmetric approaches, such as the intramolecular Stetter reaction, to create molecules with high enantioselectivity. mdpi.com These chiral benzofurans are valuable building blocks for the synthesis of biologically active compounds. researchgate.net

Agrochemical and Crop Protection Applications

The biological activity of benzofuran derivatives extends to the field of agrochemicals, where they have shown promise as insecticides, herbicides, and fungicides. ontosight.airsc.org The benzofuran scaffold is considered a "privileged" structure in medicinal and agrochemical research due to its frequent appearance in bioactive molecules. mdpi.com

Recent research has focused on designing novel benzofuran derivatives with potent antibacterial and antifungal activities for crop protection. acs.org For example, benzofuran derivatives containing disulfide moieties have displayed remarkable antibacterial activity against common plant pathogens like Xanthomonas oryzae. acs.org

Furthermore, hybrid molecules combining the benzofuran core with other active pharmacophores, such as triazoles, have been synthesized and evaluated for their antifungal properties. mdpi.com These studies often involve detailed structure-activity relationship (SAR) analysis to optimize the biological activity of the compounds. The findings suggest that the substituents on the benzofuran ring play a crucial role in determining the potency and selectivity of their agrochemical effects. mdpi.com

Herbicidal Activities

The search for novel herbicides with high efficacy and crop selectivity is a major challenge in modern agricultural chemistry. wiley.com Derivatives of the benzofuran core have been investigated as potential herbicidal agents.

Research has been conducted on derivatives of 5-benzofuryl-2-[1-(alkoxyimino)alkyl]-3-hydroxycyclohex-2-en-1-one containing a 2,3-dihydro-2-ethyl-2,4,6,7-tetramethylbenzofuran-5-yl substituent, a compound structurally related to 2-Ethyl-6-methylbenzofuran. koreascience.kr A study synthesized fifteen of these derivatives and tested their herbicidal activity against rice (Oryza sativa L.) and a common weed, barnyard grass (Echinochloa crus-galli). The results indicated that derivatives where the alkyl group (R₁) on the azomethine bond was ethyl showed relatively high herbicidal activity. koreascience.kr A quantitative structure-activity relationship (SAR) analysis revealed that the herbicidal effect on rice was largely dependent on steric factors, whereas the effect on barnyard grass was primarily governed by hydrophobicity. koreascience.kr For selective herbicidal action between the two species, the ideal compound would have an optimal hydrophobicity (logP) of 6.0, a smaller R₁ group, and a longer alkoxy group (OR₂) on the azomethine nitrogen. koreascience.kr

Another study involving similar 6-Benzofuryl-2-[1-(alkoxyimino)alkyl]-3-hydroxycyclohex-2-en-1-one derivatives with a 2,3-dihydro-2-ethyl-2,4,5,7-tetramethylbenzofuryl substituent also reported on their photodynamic herbicidal activities. koreascience.kr

Table 1: Herbicidal Activity of 2,3-dihydro-2-ethyl-2,4,6,7-tetramethylbenzofuran-5-yl Derivatives

| Target Species | Key Factor for Activity | Optimal Characteristics for Selectivity | Reference |

|---|---|---|---|

| Rice (Oryza sativa L.) | Steric Effects | - | koreascience.kr |

| Barnyard Grass (Echinochloa crus-galli) | Hydrophobicity | Optimal logP = 6.0; Small R₁ group, Long OR₂ group | koreascience.kr |

Other research has focused on different benzofuran scaffolds as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a known herbicide target. wiley.com For instance, novel pyrazole-benzofuran compounds have shown excellent herbicidal activity, in some cases higher than the commercial herbicide mesotrione. wiley.com While these studies establish the potential of the benzofuran framework in herbicide development, direct research into the herbicidal properties of this compound itself is not extensively documented.

Insecticidal and Fungicidal Potentials